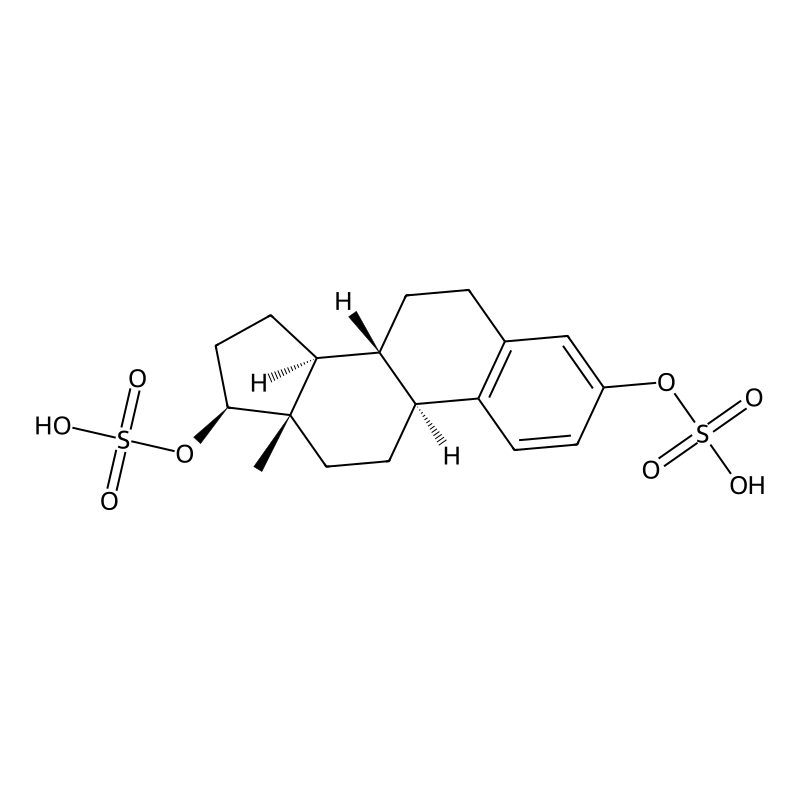

17-Beta-Estradiol-3,17-beta-sulfate

Content Navigation

- 1. General Information

- 2. 17-Beta-Estradiol-3,17-beta-sulfate (CAS 3233-70-3): Procurement Baseline and Material Properties

- 3. The Non-Interchangeability of Estrogen Conjugates in Transporter and Receptor Assays

- 4. Quantitative Differentiation: Why 17-Beta-Estradiol-3,17-beta-sulfate Outperforms Alternatives

Researchers using unconjugated estradiol or monosulfates in transporter assays risk ER activation and unwanted SOAT-mediated uptake. This bis-sulfated conjugate is water-soluble, ER-inactive, and structurally excluded from the SOAT transporter, ensuring true negative control baselines. - Eliminates organic solvents with aqueous solubility. - Achieves LC-MS/MS quantification of disulfated estrogens down to 0.2 ng/mL. - Stable probe for hepatic/placental transporter studies. Procure from a reliable B2B source with guaranteed purity ≥98% HPLC.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

17-Beta-Estradiol-3,17-beta-sulfate is a highly polar, endogenous bis-sulfated estrogen conjugate. Unlike its lipophilic parent compound, 17-beta-estradiol, this disulfate form is highly water-soluble, facilitating organic-solvent-free assay formulations. Commercially, it is heavily procured as a high-purity analytical standard for LC-MS/MS metabolomics, a selective probe in hepatic and placental transporter studies (such as OATP and SOAT), and an inactive reservoir model in endocrinology. Its dual sulfation fundamentally alters its receptor binding and membrane permeability, making it a critical reagent for distinguishing between active estrogenic signaling and inactive metabolite clearance pathways [1].

Research Fit

Substituting 17-beta-estradiol-3,17-disulfate with unconjugated estradiol or monosulfated analogs (e.g., estradiol-3-sulfate or estrone-3-sulfate) fundamentally compromises assay integrity. Unconjugated estradiol drives immediate, potent estrogen receptor (ER) activation and requires organic solvents for dissolution, confounding cell-based assays [1]. Furthermore, monosulfated estrogens are actively transported by the sodium-dependent organic anion transporter (SOAT/SLC10A6), whereas the disulfate is structurally excluded from this transporter pocket[2]. Consequently, using a monosulfate when a disulfate is required will result in unintended cellular uptake and subsequent intracellular desulfation to active hormones, ruining negative control baselines and transporter exclusion studies.

Substitution Risk

References

- [1] Durmaz V, et al. 'Hands-off linear interaction energy approach to binding mode and affinity estimation of estrogens'. J Chem Inf Model. 2013;53(10):2681-8.

- [2] Grosser G, et al. 'Role of the Sodium-Dependent Organic Anion Transporter (SOAT/SLC10A6) in Physiology and Pathophysiology'. Reviews of Physiology, Biochemistry and Pharmacology. 2018.

Elimination of Estrogen Receptor Alpha (ERα) Binding Affinity

The addition of sulfate groups at both the 3 and 17 positions completely abolishes the potent receptor agonism of the parent compound. 17-Beta-Estradiol-3,17-beta-sulfate exhibits an ERα relative binding affinity of just 0.0004% compared to unconjugated 17-beta-estradiol [1].

| Evidence Dimension | Relative ERα Binding Affinity |

| Target Compound Data | 0.0004% relative binding affinity |

| Comparator Or Baseline | 100% relative binding affinity (17-beta-estradiol) |

| Quantified Difference | 250,000-fold reduction in receptor binding |

| Conditions | In vitro ERα binding assays |

Ensures the compound acts as a true inactive metabolite or prodrug model without triggering confounding ER-mediated transcription.

Structural Exclusion from SOAT/SLC10A6 Transporters

While monosulfated steroids like estrone-3-sulfate and dehydroepiandrosterone sulfate are high-affinity substrates for the sodium-dependent organic anion transporter (SOAT), 17-beta-estradiol-3,17-disulfate is structurally excluded from the binding pocket due to the steric hindrance of the second sulfate group [1].

| Evidence Dimension | Transporter-mediated cellular uptake |

| Target Compound Data | Structurally excluded (No transport) |

| Comparator Or Baseline | Actively transported (Estrone-3-sulfate / Estradiol-3-sulfate) |

| Quantified Difference | Complete loss of SOAT-mediated cellular uptake |

| Conditions | SOAT-transfected HEK293 cell uptake assays |

Provides a reliable negative control for SOAT-mediated cellular uptake assays, preventing unintended intracellular hormone accumulation.

Enhanced Aqueous Solubility for Solvent-Free Formulations

Unconjugated estrogens are highly lipophilic, with aqueous solubilities ranging from 0.8 to 13.3 mg/L, requiring DMSO or ethanol for assay dissolution[1]. In contrast, the bis-sulfated 17-beta-estradiol-3,17-disulfate (often supplied as a dipotassium or disodium salt) is highly water-soluble, allowing for high-concentration aqueous stock solutions without organic co-solvents.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Highly water soluble (Salt forms often >10 mg/mL) |

| Comparator Or Baseline | 0.8–13.3 mg/L (Unconjugated 17-beta-estradiol) |

| Quantified Difference | >1,000-fold increase in aqueous solubility |

| Conditions | Standard aqueous buffer formulation at 25°C |

Eliminates the need for DMSO or ethanol in assay media, preventing solvent-induced cytotoxicity or baseline shifts in sensitive biological assays.

High-Sensitivity LC-MS/MS Quantitation in Complex Matrices

As an analytical standard, 17-beta-estradiol-3,17-disulfate can be distinctly resolved from monosulfated isomers. In multiplexed LC-MS/MS assays using 96-well solid-phase extraction, it achieves a lower limit of quantitation (LOQ) of 0.2 ng/mL in human urine, matching the sensitivity required for endogenous trace analysis [1].

| Evidence Dimension | Limit of Quantitation (LOQ) |

| Target Compound Data | LOQ of 0.2 ng/mL |

| Comparator Or Baseline | Standard ELISA limits or unresolved MS peaks |

| Quantified Difference | Distinct chromatographic resolution from E2-3S and E2-17S with high sensitivity |

| Conditions | Negative turbo ion spray tandem mass spectrometry (SRM mode) |

Allows precise, multiplexed quantification of specific estrogen sulfation states in clinical and environmental matrices without cross-reactivity.

SOAT and OATP Transporter Exclusion Studies

Used as a non-transported or selectively transported probe to map the steric limits of organic anion transporters, directly leveraging its structural exclusion from SOAT to establish negative control baselines[1].

LC-MS/MS Clinical Metabolomics

Procured as a reference standard to quantify disulfated estrogen excretion profiles in urine or serum, distinguishing them from monosulfated precursors down to 0.2 ng/mL[2].

Environmental Wastewater Monitoring

Utilized as a stable, highly polar analytical standard to track the fate of conjugated endocrine disruptors in municipal water treatment systems, where accurate mass resolution from monosulfates is required [2].

Inactive Prodrug and Receptor Modeling

Employed in cell-based assays where a highly soluble, ER-inactive estrogen conjugate is required to study sulfatase-dependent activation without background receptor agonism from the parent compound [3].

Application Fit Matrix

References

- [1] Grosser G, et al. 'Role of the Sodium-Dependent Organic Anion Transporter (SOAT/SLC10A6) in Physiology and Pathophysiology'. Reviews of Physiology, Biochemistry and Pharmacology. 2018.

- [2] Zhang H, et al. 'Quantitative and qualitative determination of estrogen sulfates in human urine by liquid chromatography/tandem mass spectrometry using 96-well technology'. Anal Chem. 2003;75(22):6259-65.

- [3] Durmaz V, et al. 'Hands-off linear interaction energy approach to binding mode and affinity estimation of estrogens'. J Chem Inf Model. 2013;53(10):2681-8.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Use Classification

Explore Compound Types